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(2S,5S)-2,5-Bis(fluoromethyl)piperazine

Cat. No.: B12836411
M. Wt: 150.17 g/mol
InChI Key: JVWWKEIJGAUQOQ-PHDIDXHHSA-N
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Description

Significance of Fluorine in Organic Synthesis and Molecular Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in molecular design. soci.orgwikipedia.org Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can drastically alter the electronic properties of a molecule. soci.org The introduction of fluorine can modulate the basicity of nearby functional groups, influence molecular conformation, and enhance binding affinity to biological targets. soci.org

One of the most significant contributions of fluorine is its ability to improve the metabolic stability of drug candidates. The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to oxidative degradation by metabolic enzymes. wikipedia.orgnih.gov This enhanced stability can lead to improved bioavailability and a longer duration of action for pharmaceuticals. numberanalytics.com An estimated 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug discovery. wikipedia.org

Key Properties of Fluorine in Molecular Design:

PropertySignificance
High ElectronegativityAlters electronic distribution, impacting pKa and dipole moment.
Small van der Waals RadiusCan act as a hydrogen isostere with minimal steric impact.
Strong Carbon-Fluorine BondEnhances metabolic stability and thermal resistance.
LipophilicityCan improve membrane permeability and bioavailability.

Chiral Piperazines as Privileged Scaffolds in Asymmetric Synthesis

The piperazine (B1678402) ring is a common motif in biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. rsc.org Its presence in numerous blockbuster drugs highlights its importance. rsc.org When a piperazine ring is substituted at the carbon atoms, it can exist as different stereoisomers. Chiral piperazines, those with specific three-dimensional arrangements, are particularly valuable in asymmetric synthesis. rsc.orgnih.gov

The development of methods for the asymmetric synthesis of carbon-substituted piperazines is an active area of research. rsc.orgnih.gov These chiral scaffolds serve as versatile building blocks for the synthesis of complex molecules with defined stereochemistry, which is crucial for their interaction with biological targets. The C2-symmetry often found in disubstituted piperazines can be particularly advantageous in the design of chiral ligands for asymmetric catalysis. acs.org

The Unique Position of (2S,5S)-2,5-Bis(fluoromethyl)piperazine within Chiral Fluorinated Heterocycles

This compound represents a confluence of the advantageous properties of both fluorine and chiral piperazines. The cis-(2S,5S) stereochemistry provides a defined three-dimensional architecture, while the two fluoromethyl groups introduce the unique electronic and metabolic benefits of fluorine.

The presence of the fluoromethyl groups is expected to lower the basicity of the piperazine nitrogens compared to their non-fluorinated counterparts. This modulation of pKa can be critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, the C-F bonds are anticipated to enhance the metabolic stability of the entire piperazine ring system.

While specific research data on this compound is not extensively available in the public domain, its structural features strongly suggest its potential as a valuable building block in the following areas:

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents with improved metabolic profiles and target engagement.

Asymmetric Catalysis: As a C2-symmetric chiral ligand for a variety of metal-catalyzed asymmetric transformations.

Materials Science: For the creation of novel polymers and materials with unique properties conferred by the fluorinated piperazine core.

The synthesis of this specific molecule would likely involve the stereoselective construction of the piperazine core, followed by the introduction of the fluoromethyl groups, or the use of a chiral pool approach starting from a readily available chiral precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12F2N2 B12836411 (2S,5S)-2,5-Bis(fluoromethyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

(2S,5S)-2,5-bis(fluoromethyl)piperazine

InChI

InChI=1S/C6H12F2N2/c7-1-5-3-10-6(2-8)4-9-5/h5-6,9-10H,1-4H2/t5-,6-/m1/s1

InChI Key

JVWWKEIJGAUQOQ-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](NC[C@H](N1)CF)CF

Canonical SMILES

C1C(NCC(N1)CF)CF

Origin of Product

United States

Stereoselective Synthetic Methodologies for 2s,5s 2,5 Bis Fluoromethyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of (2S,5S)-2,5-bis(fluoromethyl)piperazine suggests several key disconnections. The carbon-fluorine bonds are prime candidates for disconnection, leading back to a diol precursor, (2S,5S)-2,5-bis(hydroxymethyl)piperazine. This diol is a pivotal intermediate, as the stereocenters are already established. The conversion of a primary alcohol to a fluoromethyl group is a well-established transformation.

Further disconnection of the diol intermediate can be envisioned through two primary pathways. The first involves the formation of the piperazine (B1678402) ring from a linear precursor. A C-N bond disconnection on both sides of the ring leads back to a C2-symmetric diamine, which itself can be derived from a chiral amino acid. This approach leverages the readily available pool of enantiopure starting materials.

Alternatively, a disconnection of the exocyclic C-C bonds of the bis(hydroxymethyl) precursor points towards a piperazine-2,5-dione intermediate. The dione (B5365651) can be formed by the cyclization of two amino acid molecules. The stereochemistry can be set during or after the cyclization, followed by reduction of the amide bonds and the functional groups at the 2 and 5 positions to afford the target diol.

Asymmetric Synthesis Approaches

The synthesis of the target molecule in its specific (2S,5S) configuration necessitates the use of asymmetric synthesis techniques. These can be broadly categorized into chiral pool strategies, de novo asymmetric catalytic methodologies, and diastereoselective pathways.

Chiral Pool Strategies via Enantiopure Precursors

The use of readily available enantiopure starting materials, or the "chiral pool," is a robust strategy for asymmetric synthesis. Amino acids are particularly attractive starting materials for the synthesis of chiral piperazines. For instance, a plausible route could commence from an appropriately protected (S)-amino acid. Dimerization of the amino acid would lead to a piperazine-2,5-dione with the desired (S,S) configuration. Subsequent reduction of the dione would yield the cis-piperazine.

While direct synthesis from natural amino acids might lead to other substituents, a synthetic approach starting from a protected (S)-aspartic acid derivative could be envisaged. The two carboxylic acid functionalities could be selectively reduced to hydroxymethyl groups, followed by the formation of the piperazine ring.

De Novo Asymmetric Catalytic Methodologies

Asymmetric catalysis offers an elegant and efficient way to generate chiral molecules. For the synthesis of (2S,5S)-2,5-disubstituted piperazines, several catalytic asymmetric methods have been reported for related structures. These methods often involve the asymmetric functionalization of a piperazine precursor or the catalytic asymmetric construction of the piperazine ring itself.

For instance, catalytic asymmetric hydrogenation of a 2,5-disubstituted pyrazine (B50134) would be a direct approach to the corresponding piperazine. The development of a suitable chiral catalyst would be key to achieving high enantioselectivity for the (S,S) isomer.

Another approach involves the catalytic asymmetric alkylation of a piperazine-2-one precursor. While this would introduce one substituent asymmetrically, a subsequent diastereoselective alkylation or a second, independent asymmetric alkylation would be required to install the second fluoromethyl group with the correct stereochemistry.

Diastereoselective Synthetic Pathways

Diastereoselective reactions can be employed to control the relative stereochemistry of the two stereocenters. Starting from a racemic or achiral precursor, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction.

A potential diastereoselective approach could involve the cyclization of a precursor containing a chiral auxiliary. For example, a substrate with a chiral amine auxiliary could undergo a cyclization reaction to form the piperazine ring, with the auxiliary directing the formation of the desired (2S,5S) stereoisomer. Subsequent removal of the auxiliary would furnish the target compound.

Alternatively, the diastereoselective reduction of a piperazine-2,5-dione can be a key step. The reduction of these diones can proceed via cis or trans isomers depending on the reducing agent and reaction conditions. Careful selection of these parameters can favor the formation of the desired cis-diastereomer. chemrxiv.org

Fluorination Methodologies and Their Application to Piperazine Derivatives

The introduction of fluorine is a critical step in the synthesis of the target molecule. This can be achieved through various fluorination methods, with the choice of reagent and strategy depending on the nature of the precursor.

Electrophilic Fluorination Strategies

Electrophilic fluorinating agents are reagents that deliver a formal "F+" equivalent to a nucleophilic substrate. While direct C-H fluorination is a desirable transformation, the selective electrophilic fluorination of the C-H bonds at the 2 and 5 positions of a piperazine ring is challenging due to the potential for N-fluorination and lack of inherent reactivity of the C-H bonds.

A more plausible approach involves the fluorination of a pre-functionalized piperazine derivative. For example, an enolate or enamine derived from a piperazine-2-one could be fluorinated using an electrophilic fluorine source like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). However, this would require a subsequent reduction of the ketone and introduction of the second fluoromethyl group.

A more direct route from the proposed (2S,5S)-2,5-bis(hydroxymethyl)piperazine intermediate would involve the use of deoxofluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for the conversion of primary alcohols to the corresponding fluorides. commonorganicchemistry.comsigmaaldrich.comorganic-chemistry.org This transformation typically proceeds with inversion of configuration, but for a primary alcohol, no stereocenter is affected. The diol precursor would need to be appropriately protected at the nitrogen atoms before fluorination to avoid side reactions.

PrecursorReagentProductNotes
(2S,5S)-2,5-Bis(hydroxymethyl)piperazine (N-protected)DAST or Deoxo-Fluor®This compound (N-protected)Standard deoxofluorination of primary alcohols.
Piperazine-2-one (N-protected)LDA, then Selectfluor®2-Fluoro-piperazine-2-one (N-protected)Fluorination of an enolate intermediate.

Nucleophilic Fluorination Strategies, e.g., Displacement of Chiral Triflate Intermediates

The synthesis would likely commence from a chiral pool starting material, such as an amino acid, to establish the desired (2S,5S) stereochemistry. For instance, a multi-step synthesis starting from an appropriate amino acid could yield the key intermediate, (2S,5S)-2,5-bis(hydroxymethyl)piperazine, with its nitrogen atoms suitably protected. This diol would then be converted to the corresponding di-triflate. The triflate group is an excellent leaving group, making it highly susceptible to nucleophilic attack by a fluoride (B91410) source.

The crucial step is the double nucleophilic substitution (SN2) reaction on the di-triflate intermediate using a fluoride salt. Various fluoride sources can be employed, with cesium fluoride (CsF) often being a reagent of choice due to its relatively good solubility in polar aprotic solvents and the "naked" nature of the fluoride ion when complexed with crown ethers, which enhances its nucleophilicity. researchgate.net

Table 1: Proposed Reaction for Nucleophilic Fluorination

StepReactantReagentProductNotes
1Protected (2S,5S)-2,5-bis(hydroxymethyl)piperazineTriflic anhydride (B1165640), PyridineProtected (2S,5S)-2,5-bis(trifluoromethanesulfonyloxymethyl)piperazineFormation of the di-triflate intermediate.
2Protected (2S,5S)-2,5-bis(trifluoromethanesulfonyloxymethyl)piperazineCesium Fluoride (CsF), 18-crown-6 (B118740), Acetonitrile (B52724)Protected this compoundSN2 displacement of the triflate groups with fluoride.
3Protected this compoundDeprotection conditions (e.g., acid or hydrogenation)This compoundRemoval of the nitrogen protecting groups.

The stereochemical integrity of the chiral centers is expected to be maintained throughout this sequence, as the SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group. Since the starting diol has the (2S,5S) configuration, and the substitution occurs at the methylene (B1212753) carbon adjacent to the stereocenter, the stereochemistry of the piperazine ring itself is preserved.

Optimization of Reaction Conditions and Stereochemical Control

The success of the proposed nucleophilic fluorination strategy hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and prevent side reactions, such as elimination. The choice of solvent, temperature, and fluoride source are critical parameters.

Polar aprotic solvents like acetonitrile, DMF, or DMSO are typically used to dissolve the fluoride salt and the substrate. The addition of a phase-transfer catalyst, such as 18-crown-6 with CsF, can significantly enhance the reactivity of the fluoride ion. researchgate.net The temperature of the reaction must be carefully controlled; higher temperatures can favor elimination pathways, leading to the formation of undesired byproducts.

Stereochemical control is paramount in this synthesis. The C2-symmetric nature of the starting material simplifies the stereochemical outcome, as both substitution reactions are expected to proceed in an identical fashion. However, incomplete reaction or side reactions could lead to a mixture of mono-fluorinated and di-fluorinated products, as well as elimination products, necessitating careful purification. The use of bulky protecting groups on the piperazine nitrogens can also influence the conformation of the ring and the accessibility of the reaction centers, potentially impacting the reaction rate and selectivity.

Table 2: Factors Influencing Nucleophilic Fluorination

ParameterEffect on ReactionTypical Conditions/Considerations
Fluoride Source Reactivity and solubilityCsF, KF, TBAF. CsF with a crown ether is often effective. researchgate.net
Solvent Solvation of ions, reaction rateAcetonitrile, DMF, DMSO. Must be anhydrous.
Temperature Reaction rate vs. side reactionsTypically room temperature to moderate heating. Monitored to minimize elimination.
Leaving Group ReactivityTriflate > Mesylate > Tosylate > Halide.
Protecting Groups Steric hindrance, solubilityBoc, Cbz. Bulky groups may require more forcing conditions.

Scalability and Process Chemistry Considerations for Academic Synthesis

While the proposed synthesis is theoretically sound for laboratory-scale preparation, scaling up to produce larger quantities for further research presents several challenges that are important considerations in academic process chemistry.

The cost and availability of the starting chiral materials and reagents, particularly triflic anhydride and cesium fluoride, can be a limiting factor for large-scale synthesis. The use of large quantities of polar aprotic solvents also poses environmental and safety concerns regarding their disposal and handling.

From a process safety perspective, the exothermicity of the triflation and fluorination steps must be carefully monitored and controlled, especially on a larger scale. The workup procedures, including the removal of inorganic salts and the purification of the final product by chromatography, can be cumbersome and may lead to product loss on a larger scale. Alternative purification methods like crystallization might need to be developed.

Furthermore, ensuring the complete conversion in the fluorination step is crucial to avoid difficult separations of the desired difluorinated product from the mono-fluorinated intermediate and starting material. The final deprotection step must also be high-yielding and clean to provide the target compound in high purity. For a scalable academic synthesis, exploring alternative, more atom-economical fluorinating agents and catalytic methods could be a valuable long-term goal. rsc.org

Stereochemical Elucidation and Chirality Control

Determination of Absolute Configuration and Enantiomeric Purity

The determination of the (2S,5S) configuration and the assessment of its enantiomeric excess (e.e.) rely on a combination of crystallographic and spectroscopic methods.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration of a crystalline compound. For (2S,5S)-2,5-Bis(fluoromethyl)piperazine, obtaining a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation in the solid state. The analysis of the diffraction data would confirm the S configuration at both chiral centers (C2 and C5) and provide detailed geometric parameters. doi.orgwm.eduresearchgate.net

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.89
b (Å)12.45
c (Å)6.21
β (°)105.2
Volume (ų)439.8
Z2
Calculated Density (g/cm³)1.45

This data is hypothetical and serves as an illustrative example of what might be expected from an XRD analysis.

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.govyoutube.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of a sample with the spectrum predicted by ab initio quantum chemical calculations for the (2S,5S) enantiomer, the absolute configuration can be confidently assigned. acs.orgyoutube.com This method is particularly valuable as it does not require crystallization of the compound. youtube.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. nih.govcsfarmacie.cz A sample of 2,5-Bis(fluoromethyl)piperazine would be passed through a chiral stationary phase (CSP) that interacts differently with the (2S,5S) and (2R,5R) enantiomers, leading to their separation. yakhak.org The retention times of the two enantiomers would differ, and the ratio of their peak areas in the chromatogram would provide a quantitative measure of the e.e. nih.govacs.org

Illustrative Chiral HPLC Parameters

ParameterCondition
ColumnChiralpak AD-H
Mobile PhaseHexane/Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (2S,5S)8.5 min
Retention Time (2R,5R)10.2 min

These parameters are illustrative and would require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral auxiliary reagents. nih.gov In this method, the enantiomeric mixture of 2,5-Bis(fluoromethyl)piperazine is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum. fordham.edu The integration of these distinct signals, for instance in the ¹⁹F NMR spectrum where the fluoromethyl groups would be highly sensitive to the changed chiral environment, allows for the quantification of the original enantiomeric ratio. nih.gov

Conformational Analysis of the this compound Ring System

The piperazine (B1678402) ring is not planar and can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring can influence the ring's conformational dynamics.

Dynamic NMR (DNMR) spectroscopy is an essential technique for studying the conformational exchange processes in cyclic molecules like piperazines. rsc.orgresearchgate.netrsc.org The piperazine ring can undergo a chair-to-chair interconversion. In this compound, the two fluoromethyl groups are expected to predominantly occupy equatorial positions to minimize steric hindrance. At low temperatures, the rate of ring flipping slows down, and it may be possible to observe distinct signals for the axial and equatorial protons of the piperazine ring in the ¹H NMR spectrum. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal at the coalescence temperature. The analysis of these temperature-dependent spectral changes allows for the determination of the activation energy (ΔG‡) for the ring inversion process. researchgate.netresearchgate.net

Hypothetical Dynamic NMR Data for Ring Inversion

ParameterValue
Coalescence Temperature (Tc)253 K (-20 °C)
Δν (Hz)50
ΔG‡ (kJ/mol)45

This data is hypothetical and based on typical values for substituted piperazines.

In-depth Analysis of this compound Reveals Research Gap

The synthesis of chiral piperazine derivatives is a well-established field, often employing starting materials from the chiral pool, such as amino acids, to control the stereochemistry of the resulting heterocyclic ring. nih.govnih.gov General methods for the asymmetric synthesis of C2- and C2,5-substituted piperazines have been developed, utilizing techniques like chiral auxiliaries, catalytic asymmetric reactions, and diastereoselective functionalization. nih.govthieme-connect.comrsc.org These methodologies could, in principle, be adapted for the synthesis of this compound. However, specific reports detailing such a synthesis are absent from the current body of scientific literature.

Similarly, the conformational analysis of piperazine and its derivatives is a subject of considerable interest, with studies often employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. d-nb.infonih.govresearchgate.net The introduction of fluorine atoms into heterocyclic rings is known to significantly influence their conformational preferences due to steric and electronic effects, such as hyperconjugation and gauche effects. d-nb.infonih.govresearchgate.netresearchgate.net For instance, in fluorinated piperidines, an axial orientation of the fluorine substituent is often favored. d-nb.infonih.govresearchgate.net While these general principles are understood, specific computational models and experimental data for the preferred conformations of this compound have not been reported.

The elucidation of stereochemistry in chiral molecules is routinely achieved through techniques such as X-ray crystallography and various NMR spectroscopic methods, including the use of chiral solvating agents or derivatizing agents. acs.org While these are standard practices, their specific application to confirm the (2S,5S) configuration of 2,5-bis(fluoromethyl)piperazine has not been documented.

Chemical Reactivity and Derivatization Studies of 2s,5s 2,5 Bis Fluoromethyl Piperazine

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The secondary amine functionalities within the piperazine ring are prime sites for chemical modification, allowing for the introduction of a diverse array of substituents that can modulate the molecule's physicochemical and biological properties. The nucleophilic nature of these nitrogen atoms makes them amenable to reactions with a variety of electrophilic partners.

N-Alkylation and N-Acylation Reactions

The secondary amines of the piperazine core readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity and are widely employed in the synthesis of pharmaceutical agents and other functional molecules.

N-Alkylation can be achieved by reacting (2S,5S)-2,5-bis(fluoromethyl)piperazine with alkyl halides, tosylates, or other alkylating agents in the presence of a base to neutralize the resulting acid. The choice of base and solvent is crucial for optimizing reaction yields and preventing undesired side reactions. For instance, the reaction with an alkyl halide would proceed via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide. Both mono- and di-alkylation products can be selectively prepared by controlling the stoichiometry of the reactants. A general method for N-alkylation involves the use of an alkyl halide in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). nih.govnih.gov

N-Acylation introduces an acyl group onto the piperazine nitrogen, typically by reaction with an acyl chloride or an acid anhydride (B1165640). These reactions are generally high-yielding and proceed under mild conditions. The resulting amides are often more stable than the parent amines and can serve as important intermediates or as the final target molecules. For example, reaction with acetyl chloride in the presence of a base like triethylamine would yield the corresponding N,N'-diacetyl derivative.

Reagent TypeExample ReagentProduct TypeGeneral Conditions
Alkyl HalideBenzyl bromideN-AlkylpiperazineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN), RT to reflux
Acyl ChlorideAcetyl chlorideN-AcylpiperazineBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C to RT
Acid AnhydrideAcetic anhydrideN-AcylpiperazineSolvent (e.g., THF), RT

Reactions with Electrophilic Reagents

Beyond simple alkylation and acylation, the piperazine nitrogens can react with a broader range of electrophilic reagents. For instance, reactions with isocyanates or isothiocyanates lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are prevalent in many biologically active compounds due to their ability to participate in hydrogen bonding interactions.

Another important class of reactions involves the nucleophilic aromatic substitution (SNA_r) with electron-deficient aromatic or heteroaromatic systems. For example, reaction with a suitably activated chloropyrimidine can lead to the formation of a new carbon-nitrogen bond, a strategy often employed in drug discovery. csu.edu.au The reaction of piperazine with 4,5-dichloro-3H-1,2-dithiol-3-one has been shown to proceed selectively to yield mono- or bis-substitution products, highlighting the tunable reactivity of the piperazine core with electrophiles. nih.gov

Reactivity of the Fluoromethyl Side Chains

The presence of fluorine atoms on the methyl side chains significantly influences the reactivity of these groups. The strong carbon-fluorine bond is generally stable, but its presence can activate adjacent positions for certain transformations or undergo direct activation under specific conditions.

Functional Group Interconversions Adjacent to Fluorine

While the C-F bond itself is robust, the fluorine atom's electron-withdrawing nature can influence the reactivity of the adjacent carbon-hydrogen bonds. However, direct functional group interconversions of the fluoromethyl group without affecting the fluorine atom are challenging and not commonly reported for this specific molecule. More commonly, the piperazine core is synthesized with the desired side chains already in place.

Exploration of C-F Bond Activation under Mild Conditions

The activation of the typically inert C-F bond is a significant area of research in organic chemistry. While harsh conditions are often required, recent advancements have demonstrated C-F bond activation under milder, transition-metal-free conditions. For instance, the use of silyl (B83357) radicals generated in situ has been shown to enable the cross-coupling of C-F and N-H bonds. Although not specifically demonstrated on this compound, these emerging methodologies suggest a potential pathway for the future derivatization of its fluoromethyl side chains. Such transformations could open up new avenues for creating novel analogs with unique properties. Other studies have explored transition metal-mediated C-F bond activation, which can be competitive with C-H bond activation. csu.edu.au

Ring System Modifications and Peripheral Functionalization

Modifications to the piperazine ring itself, beyond N-functionalization, are less common but can be envisioned. Ring-opening reactions, though synthetically challenging to control, could lead to acyclic diamine structures. Conversely, further annulation reactions could build more complex polycyclic systems based on the piperazine core. The degradation of a piperazine ring has been observed under specific oxidative conditions, suggesting that the ring system is not entirely inert.

Peripheral functionalization would primarily involve the derivatization of substituents attached to the nitrogen atoms, as introduced in section 4.1. Once functional handles are installed on the nitrogen atoms, a wide range of subsequent chemical transformations can be performed to build out the molecular structure and introduce desired functionalities.

Mechanistic Investigations of Key Transformations Involving this compound Remain an Unexplored Area of Research

Despite the growing interest in fluorinated organic molecules within medicinal and materials chemistry, a thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of the chemical behavior of This compound . Specifically, there is a notable absence of published studies detailing the mechanistic investigations of key chemical transformations involving this particular compound.

The introduction of fluoromethyl groups at the C2 and C5 positions of the piperazine ring is anticipated to significantly influence its electronic properties, conformation, and reactivity. However, without experimental or computational studies, any discussion on reaction mechanisms would be purely speculative.

Typically, mechanistic investigations for compounds of this nature would involve a combination of experimental techniques and theoretical calculations. These could include:

Kinetic Studies: To determine reaction rates and the influence of reactant concentrations, temperature, and catalysts on the transformation.

Isotope Labeling Studies: To trace the movement of atoms throughout a reaction, providing insight into bond-forming and bond-breaking steps.

Spectroscopic Analysis: Techniques such as in-situ NMR, IR, and mass spectrometry to identify and characterize transient intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational methods to map potential energy surfaces, calculate activation barriers, and visualize transition state geometries.

While extensive research exists on the reactivity and mechanistic aspects of other piperazine derivatives, including those with different substitution patterns, this body of knowledge cannot be directly extrapolated to predict the behavior of the bis(fluoromethyl) analogue with a high degree of certainty. The unique stereochemistry and the strong electron-withdrawing nature of the fluoromethyl substituents are expected to impart distinct chemical characteristics.

Advanced Spectroscopic and Structural Characterization Methodologies

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of (2S,5S)-2,5-Bis(fluoromethyl)piperazine, offering a comprehensive view of the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The carbon atoms of the piperazine (B1678402) ring are expected to resonate in the typical range for saturated heterocyclic amines. The carbon atom of the fluoromethyl group (-CH₂F) will exhibit a characteristic chemical shift, significantly influenced by the attached fluorine atom, typically appearing further downfield than a standard methyl group due to the deshielding effect of fluorine. libretexts.orglibretexts.org The signal for this carbon will also be split into a doublet due to one-bond coupling with the ¹⁹F nucleus.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. azom.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluoromethyl groups are chemically equivalent due to the C₂ symmetry of the molecule. This signal will be split into a triplet by the two adjacent protons of the methylene (B1212753) group. The chemical shift of the fluorine atoms in a -CH₂F group typically falls within a specific range, providing a clear indication of this functional group. wikipedia.org

Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
Piperazine CH~2.5 - 3.5m-
Piperazine CH₂~2.5 - 3.5m-
-CH₂F~4.3 - 4.8ddt²JHF ≈ 47-50, ³JHH ≈ 3-7
NHVariablebr s-
¹³C
Piperazine CH~50 - 60--
Piperazine CH₂~40 - 50--
-CH₂F~80 - 85d¹JCF ≈ 170-180
¹⁹F
-CH₂F~ -220 to -230t²JFH ≈ 47-50

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. thermofisher.com

For this compound, with a molecular formula of C₆H₁₂F₂N₂, the expected exact mass can be calculated with high precision. HRMS analysis, typically using techniques like electrospray ionization (ESI) or chemical ionization (CI), would yield a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) whose measured m/z value would be compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural information. For piperazine derivatives, fragmentation often initiates at the nitrogen atoms, leading to characteristic cleavage of the ring. nih.gov The loss of a fluoromethyl group or other fragments can provide further confirmation of the compound's structure.

Calculated and Expected HRMS Data for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)Expected HRMS Result
[M]⁺C₆H₁₂F₂N₂150.0968High-accuracy measurement confirming the elemental composition.
[M+H]⁺C₆H₁₃F₂N₂151.1046Commonly observed in ESI, providing precise mass for confirmation.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. Key expected vibrations include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine N-H bonds.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region due to the stretching of the C-H bonds in the piperazine ring and the fluoromethyl groups.

C-F stretching: A strong absorption band, typically in the 1000-1100 cm⁻¹ region, which is characteristic of the C-F bond.

C-N stretching: Vibrations in the 1020-1250 cm⁻¹ range.

CH₂ bending and other deformations: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and deformation modes of the molecule. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the piperazine ring and the C-C backbone. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. oregonstate.edu

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
N-H Stretch3200 - 3500IR
C-H Stretch2800 - 3000IR, Raman
C-F Stretch1000 - 1100IR
C-N Stretch1020 - 1250IR, Raman
CH₂ Bend1400 - 1500IR, Raman

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For (2S,5S)-2,5-Bis(fluoromethyl)piperazine, these methods can elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of medium-sized organic molecules. For this compound, a typical DFT study would involve geometry optimization and the calculation of electronic properties using a functional like B3LYP combined with a basis set such as 6-311G. dergipark.org.tr Such calculations would likely predict a chair conformation for the piperazine (B1678402) ring, which is a common feature for piperazine and its derivatives. nih.gov

The introduction of electronegative fluorine atoms is expected to have a significant impact on the molecule's electronic properties. emerginginvestigators.org The electron-withdrawing nature of the fluoromethyl groups would likely lead to a lower energy for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted piperazine. dergipark.org.tr The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of a molecule; a larger gap generally implies higher stability. dergipark.org.tr

Furthermore, DFT calculations can provide insights into the charge distribution within the molecule. The Mulliken charge analysis would likely show a significant partial negative charge on the fluorine and nitrogen atoms and a partial positive charge on the adjacent carbon and hydrogen atoms. emerginginvestigators.org This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G) (Note: The following data is hypothetical and based on typical values for similar fluorinated heterocyclic compounds.)

PropertyPredicted ValueUnit
HOMO Energy-7.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap8.7eV
Dipole Moment2.5Debye

Ab Initio Methodologies

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating electronic structure and energetics, albeit at a greater computational cost. These methods would be particularly useful for refining the energetic details of the conformational landscape of this compound.

A conformational analysis using ab initio methods would likely confirm the chair conformation as the global minimum. nih.gov It would also allow for the precise calculation of the energy barriers for ring inversion and the rotation of the fluoromethyl groups. The stereochemistry of the (2S,5S) configuration imposes specific spatial arrangements of the fluoromethyl groups, which would be accurately modeled.

Prediction of Spectroscopic Parameters for Validation

Computational methods are frequently used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts are a key tool for structure elucidation. For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govresearchgate.net The ¹⁹F NMR spectrum would be particularly characteristic, with the chemical shift influenced by the electronic environment of the fluoromethyl group. researchgate.net The predicted ¹H and ¹³C NMR spectra would show distinct signals for the piperazine ring protons and carbons, with their chemical shifts influenced by the presence of the fluoromethyl substituents. nih.gov

Infrared (IR) spectroscopy is another important technique for identifying functional groups. Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. The predicted spectrum for this compound would be expected to show characteristic C-F stretching vibrations, in addition to the C-H, N-H, and C-N vibrations of the piperazine ring.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and based on typical values for similar fluorinated heterocyclic compounds.)

SpectrumPredicted Chemical Shifts / Frequencies
¹H NMRProtons on piperazine ring (δ 2.5-3.5 ppm), Protons on fluoromethyl group (δ 4.0-4.5 ppm, doublet due to J-coupling with F)
¹³C NMRCarbons in piperazine ring (δ 40-60 ppm), Carbon in fluoromethyl group (δ 70-80 ppm, doublet due to J-coupling with F)
¹⁹F NMRδ -210 to -230 ppm (relative to CFCl₃)
IRC-F stretch (~1000-1100 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹)

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful lens through which to study reaction mechanisms. For this compound, theoretical studies could investigate its synthesis and potential degradation pathways.

The synthesis of piperazines can occur through various routes, including the cyclization of appropriate precursors. organic-chemistry.org A computational study could model the reaction pathway for the formation of this compound, for instance, from a suitably substituted diamine and a dihalide. By calculating the energies of reactants, products, intermediates, and transition states, the most energetically favorable reaction mechanism can be identified. researchgate.netacs.org

Furthermore, the degradation of piperazines is an area of significant interest, particularly in industrial applications. acs.orgnih.gov Computational studies can elucidate the mechanisms of degradation, such as oxidation or nitrosation. nih.gov For this compound, the presence of the fluoromethyl groups might influence its stability and degradation pathways compared to unsubstituted piperazine.

Non-Covalent Interactions Involving Fluorine and Piperazine Moieties

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules. youtube.comyoutube.com For this compound, both the piperazine ring and the fluorine atoms can participate in various non-covalent interactions.

The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. nih.gov Intramolecular hydrogen bonding between the N-H group and the fluorine atom of the fluoromethyl group might also be possible, influencing the conformational preference of the molecule.

Fluorine atoms are known to participate in halogen bonding, where the fluorine acts as a halogen bond donor. acs.orgresearchgate.net The strength of this interaction is influenced by the electronic environment of the fluorine atom. researchgate.net In the context of this compound, the fluorine atoms could form halogen bonds with electron-rich sites on other molecules. The nature and strength of these non-covalent interactions can be investigated using methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots. acs.org

Applications As Chiral Building Blocks and Ligands in Asymmetric Synthesis

Utility in the Synthesis of Complex Chiral Molecules and Advanced Intermediates

The (2S,5S)-2,5-Bis(fluoromethyl)piperazine molecule is an exemplary chiral building block for the synthesis of complex, enantiomerically pure molecules and advanced intermediates. Chiral piperazines derived from α-amino acids are valuable starting materials for multi-step syntheses. rsc.orgclockss.org The defined (2S,5S) configuration of the two stereocenters in the piperazine (B1678402) ring offers a rigid template, enabling a high degree of stereocontrol in subsequent chemical transformations. This is crucial for the construction of intricate molecular targets where precise three-dimensional arrangement of atoms is paramount.

The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. nih.govescholarship.org The presence of the fluoromethyl substituents in this compound can impart several advantageous properties to a target molecule, including:

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

Conformational Control: Fluorine atoms can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect, potentially locking the molecule into a bioactive conformation.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity. nih.gov

Therefore, this compound serves as a valuable synthon for introducing both chirality and the unique properties of fluorine into advanced intermediates for pharmaceuticals and agrochemicals. Its C₂-symmetry is particularly advantageous, as it simplifies synthetic routes and spectroscopic analysis.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral amines are fundamental components of many successful catalysts in asymmetric synthesis, acting as both chiral auxiliaries and ligands. clockss.org The this compound structure is an ideal backbone for the design of novel chiral ligands and organocatalysts, owing to its C₂-symmetry which can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov

The secondary amine functionalities of this compound can be readily derivatized to create a wide array of C₂-symmetric bidentate or tetradentate ligands for transition metal catalysis. The incorporation of fluorine into chiral ligands is a known strategy to modulate the electronic properties of the metal center. rsc.org The high electronegativity of fluorine can increase the Lewis acidity of the coordinated metal, which may enhance its catalytic activity and influence stereoselectivity. rsc.org

By N-alkylation or N-arylation with moieties containing additional donor atoms (e.g., pyridine, phosphine (B1218219), or oxazoline), this compound can be converted into powerful ligands for a variety of metal-catalyzed reactions. These ligands can form stable chelate complexes with metals like palladium, iridium, rhodium, and copper, creating a well-defined chiral environment around the catalytic site. nih.govacs.orgresearchgate.net Such catalytic systems are anticipated to be highly effective in key asymmetric transformations.

Table 1: Potential Applications of this compound-Derived Ligands in Asymmetric Catalysis

Reaction TypeHypothetical Ligand StructureMetalExpected OutcomeReference for Analogy
Asymmetric Allylic AlkylationN,N'-Bis(diphenylphosphino)-(2S,5S)-2,5-bis(fluoromethyl)piperazinePdHigh enantioselectivity (ee) mdpi.com
Asymmetric Hydrogenation(2S,5S)-2,5-Bis(fluoromethyl)-1,4-bis(pyridin-2-ylmethyl)piperazineIr, RhHigh ee in ketone/imine reduction researchgate.net
Asymmetric C-F ActivationA chiral phosphine ligand derived from the piperazine scaffoldIrEnantioselective desymmetrization escholarship.org

The field of asymmetric organocatalysis has established chiral secondary amines as a cornerstone catalytic motif. clockss.orgresearchgate.net this compound itself can potentially act as a chiral Brønsted base catalyst. More sophisticated catalysts can be designed by attaching hydrogen-bond donor groups, such as ureas or thioureas, to one or both of the nitrogen atoms. This creates bifunctional catalysts capable of activating both the nucleophile and the electrophile simultaneously, often leading to exceptional levels of stereocontrol.

For instance, a catalyst derived from this fluorinated piperazine could be highly effective in Michael additions, aldol (B89426) reactions, or Mannich reactions. nih.gov The fluoromethyl groups would be positioned close to the catalytic center, where their steric bulk and electronic properties could profoundly influence the structure and stability of the transition state, thereby dictating the stereochemical outcome of the reaction. The development of organocatalysts from chiral piperazines is an active area of research, and the unique features of this fluorinated variant make it a compelling candidate for creating next-generation catalysts. nih.gov

Table 2: Potential Application of a this compound-Derived Organocatalyst

Reaction TypeHypothetical CatalystRole of CatalystExpected OutcomeReference for Analogy
Michael AdditionThis compound-derived bifunctional thiourea (B124793) catalystChiral Brønsted Acid / BaseHigh diastereo- and enantioselectivity nih.gov
Aldol ReactionThis compoundForms chiral enamine intermediateHigh diastereo- and enantioselectivity clockss.org

Scaffold for the Construction of Novel Molecular Architectures

A molecular scaffold is a core structure upon which diverse functional units can be assembled to create larger, more complex molecules with specific functions. mdpi.com The piperazine ring is considered a "privileged scaffold" due to its frequent appearance in functional molecules and its conformationally restrained chair-like structure, which allows for the precise spatial positioning of substituents. nih.gov

This compound is an outstanding candidate for use as a C₂-symmetric scaffold. Its two secondary amine "handles" can be derivatized to build a variety of novel molecular architectures, including:

Macrocycles and Cages: By linking the two nitrogen atoms with carefully chosen chains, novel macrocyclic hosts for molecular recognition can be synthesized.

Peptidomimetics: The piperazine core can be incorporated into peptide sequences to induce specific secondary structures (e.g., turns) or to improve metabolic stability.

Dendrimers and Polymers: The molecule can serve as a symmetrical branching point for the construction of dendrimers or as a monomer unit for chiral polymers.

Bis-heterocyclic Systems: The piperazine core can be used to link two other heterocyclic systems, a strategy used to create novel anti-cancer agents and other bioactive compounds. researchgate.net

The fluoromethyl groups add another layer of functionality, serving as potential recognition sites, conformational locks, or as reporter groups for ¹⁹F NMR studies. The defined stereochemistry and symmetry of the scaffold ensure that the resulting architectures are well-defined, homogeneous structures, which is a critical attribute for creating functional molecules. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Innovative and Sustainable Synthetic Routes for (2S,5S)-2,5-Bis(fluoromethyl)piperazine

The synthesis of enantiomerically pure, C-substituted piperazines remains a challenge in organic chemistry. nih.gov For a molecule like this compound, these challenges are amplified by the need for stereocontrol and the introduction of fluoromethyl groups. Current synthetic strategies often rely on multi-step sequences that may not be efficient or sustainable for large-scale production.

Future research will likely focus on the development of more direct and greener synthetic methodologies. One promising avenue is the asymmetric hydrogenation of pyrazine (B50134) precursors. For instance, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org A similar strategy could be envisioned for a suitably substituted pyrazine to generate a precursor to this compound.

Another area of intense interest is the use of flow chemistry. Continuous flow protocols have been developed for the highly diastereoselective synthesis of chiral piperidines, offering rapid and scalable access to these important heterocycles. nih.gov Adapting such technologies to the synthesis of this compound could significantly improve efficiency, reduce waste, and enhance safety.

Furthermore, the development of novel fluorinating reagents and methodologies will be crucial. The synthesis of fluorinated building blocks is a rapidly expanding field, with new reagents being developed for more efficient and selective fluorine introduction. beilstein-journals.org Research into the late-stage fluorination of a pre-formed piperazine (B1678402) scaffold or the use of novel fluoromethyl-containing building blocks in a convergent synthesis will be key areas of exploration. halocarbonlifesciences.com

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Hydrogenation of Pyrazine PrecursorsHigh enantioselectivity, potential for fewer steps.Development of suitable pyrazine precursors and chiral catalysts.
Continuous Flow SynthesisIncreased efficiency, scalability, and safety.Adaptation of existing flow protocols to the specific substrate.
Late-Stage FluorinationIncreased synthetic flexibility.Discovery of selective C-H fluorination methods for the piperazine ring.
Use of Novel Fluorinated Building BlocksConvergent and potentially more efficient synthesis.Design and synthesis of novel, readily available fluoromethyl synthons.

Unraveling Unique Reactivity and Selectivity Profiles under Novel Conditions

The presence of two fluoromethyl groups in a cis-configuration on the piperazine ring is expected to significantly influence its reactivity and selectivity. The electron-withdrawing nature of the fluoromethyl groups will likely decrease the basicity of the nitrogen atoms, altering their nucleophilicity and reactivity in standard transformations.

Future studies should explore the reactivity of this compound under a variety of novel conditions to uncover unique chemical transformations. This could include:

C-F Bond Activation: While the C-F bond is the strongest single bond in organic chemistry, its selective activation and functionalization is a growing area of research. baranlab.orgchemrxiv.orgresearchgate.net Investigating the potential for transition metal-catalyzed activation of the C-F bonds in this compound could open up new avenues for derivatization.

Catalysis: The chiral nature of this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis. Its unique electronic and steric properties could lead to novel reactivity and selectivity in a range of metal-catalyzed reactions.

Photoredox Catalysis: This powerful synthetic tool has been used for the C-H functionalization of piperazines. nih.gov Exploring the photoredox-catalyzed reactions of this compound could lead to the development of new methods for its derivatization under mild conditions.

Exploration of this compound in Advanced Materials Science Contexts

The unique properties conferred by fluorine, such as high thermal stability, chemical inertness, and altered lipophilicity, make fluorinated compounds highly valuable in materials science. youtube.comalfa-chemistry.comsigmaaldrich.comnumberanalytics.com this compound, as a chiral and fluorinated building block, holds significant promise for the development of advanced materials.

Future research in this area could focus on:

Fluoropolymers: The incorporation of this compound into polymers could lead to the creation of new materials with unique properties. For example, it could be used to create recyclable fluoropolymers or polymers with specific thermal or optical properties. man.ac.uk

Crystal Engineering: The defined stereochemistry and potential for hydrogen bonding of this compound make it an interesting candidate for the construction of crystalline materials, such as metal-organic frameworks (MOFs) or co-crystals, with potential applications in gas storage, separation, or catalysis.

Liquid Crystals: Fluorinated compounds are known components of liquid crystal displays. acs.org The rigid, chiral structure of this compound could be exploited in the design of new liquid crystalline materials.

Table 2: Potential Applications of this compound in Materials Science

Material TypePotential Properties and Applications
FluoropolymersEnhanced thermal stability, chemical resistance, recyclability.
Crystalline Materials (MOFs, Co-crystals)Gas storage and separation, asymmetric catalysis.
Liquid CrystalsNovel display technologies.

Advancements in High-Throughput Synthesis and Screening for Related Derivatives

To fully explore the potential of the this compound scaffold, the development of high-throughput synthesis and screening methods will be essential. These technologies allow for the rapid generation and evaluation of large libraries of related derivatives, accelerating the discovery of new compounds with desired properties.

Future efforts in this domain should include:

Combinatorial Synthesis: The development of robust and automatable synthetic routes to a wide range of derivatives of this compound. This could involve, for example, the parallel derivatization of the nitrogen atoms.

High-Throughput Screening: The use of high-throughput screening assays to evaluate the biological activity or material properties of the synthesized libraries. This could lead to the identification of new drug candidates or materials with novel functionalities.

Computational Modeling: The use of in silico methods to predict the properties of virtual libraries of derivatives, helping to guide synthetic efforts towards the most promising candidates.

The convergence of these high-throughput technologies will be critical for unlocking the full potential of this compound and its derivatives in a timely and efficient manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,5S)-2,5-Bis(fluoromethyl)piperazine, and how can stereochemical purity be ensured?

  • Methodology : Synthesis typically involves alkylation of a piperazine core with fluoromethyl groups under controlled conditions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric alkylation) are employed. Post-synthesis, techniques like chiral HPLC or polarimetry validate enantiomeric excess (ee). A related protocol for a dimethylpiperazine derivative () used acetonitrile as a solvent and triethylamine as a base, achieving 54% yield after column chromatography. For fluoromethyl derivatives, fluorinating agents like DAST (diethylaminosulfur trifluoride) may replace chloride precursors .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine integration.
  • X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., chair vs. boat). For example, (2S*,5R*)-dimethylpiperazine derivatives showed chair conformations with puckering parameters Q=0.5804Q = 0.5804 Å .
  • Thermal analysis (TGA-DTA) : Assesses stability; reported decomposition temperatures for related piperazine-nitrate hybrids .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., F⋯H contacts in fluorinated analogs) .

Advanced Research Questions

Q. How does the fluoromethyl substitution in this compound influence its pharmacokinetic properties and target binding?

  • Methodology : Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Computational tools (e.g., molecular docking, DFT) predict binding modes. For instance, piperazine derivatives with fluorophenyl groups exhibited strong δ-opioid receptor affinity (Ki<10K_i < 10 nM) via hydrophobic interactions and hydrogen bonding . Experimental validation involves radioligand binding assays using rat brain homogenates .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated piperazines?

  • Methodology :

  • Dose-response reevaluation : Ensure assays use physiologically relevant concentrations.
  • Conformational analysis : Spartan06 or Gaussian software identifies low-energy conformers. used conformational sampling to correlate DNA-binding affinity (7.5-7.5 kcal/mol) with anti-tumor activity .
  • In vitro-in vivo correlation (IVIVC) : Address discrepancies by comparing cellular uptake (e.g., Caco-2 permeability assays) with in vivo pharmacokinetics .

Q. How can this compound be functionalized for metal coordination in catalytic or materials science applications?

  • Methodology : Piperazine’s nitrogen atoms act as ligands. For example, uranyl-thiophene dicarboxylate coordination polymers incorporated piperazine auxiliary ligands to form 2D networks, characterized by single-crystal XRD and fluorescence spectroscopy . Fluoromethyl groups may enhance ligand rigidity or electron-withdrawing effects, as seen in Mn/Fe catalysts for oxidation reactions .

Methodological Tables

Technique Application Example from Evidence
Chiral HPLCEnantiomeric purity validation54% yield after purification
Hirshfeld Surface AnalysisIntermolecular interaction mappingF⋯H contacts in fluorinated derivatives
Molecular Docking (AutoDock)Binding affinity prediction to DNA/proteins7.5-7.5 kcal/mol affinity to DNA
TGA-DTAThermal stability assessmentDecomposition at 200–300°C

Key Considerations

  • Structural Dynamics : Fluoromethyl groups increase steric hindrance, potentially altering piperazine ring puckering (e.g., chair-to-twist transitions) .
  • Toxicity Screening : Use Ames tests or zebrafish models to evaluate genotoxicity, especially for DNA-interacting derivatives .
  • Synergy with Inorganic Moieties : Hybrid materials (e.g., nitrate salts) may enhance antioxidant or antimicrobial profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.